Entecavir

Description

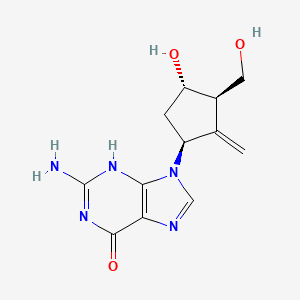

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGZDCVAUDNJFG-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046446 | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off white powder | |

CAS No. |

142217-69-4 | |

| Record name | Entecavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Entecavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Entecavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Entecavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENTECAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ENTECAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Entecavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Antiviral Action

Mechanism of Action as a Guanosine (B1672433) Nucleoside Analog

Entecavir (B133710) is classified as a guanosine nucleoside analog, meaning it structurally mimics deoxyguanosine, a natural building block of DNA wikipedia.orgmims.comwikipedia.orgnih.gov. This structural mimicry is crucial for its antiviral activity, enabling it to interfere with the normal functions of the HBV DNA polymerase wikipedia.orgwikipedia.orgwikipedia.org.

Upon entering host cells, this compound undergoes efficient intracellular phosphorylation to its active triphosphate form, this compound triphosphate (ETV-TP) wikipedia.orgwikipedia.orgnih.govwikipedia.orguni.lumims.commims.comnih.gov. This conversion is a prerequisite for its inhibitory activity against the viral polymerase wikipedia.orgnih.gov. This compound triphosphate has an intracellular half-life of approximately 15 hours wikipedia.orguni.lu.

This compound triphosphate functions as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase) wikipedia.orgmims.comwikipedia.orgnih.govwikipedia.orguni.lumims.comnih.govwikipedia.org. It competes directly with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain wikipedia.orgwikipedia.orgnih.govwikipedia.orguni.lunih.gov. The inhibition constant (K_i) of this compound triphosphate for HBV DNA polymerase is notably low at 0.0012 µM, indicating its high affinity for the viral enzyme wikipedia.orguni.lu. In contrast, this compound triphosphate is a weak inhibitor of human cellular DNA polymerases (α, β, and δ) with K_i values ranging from 18 to 40 µM, and it shows no relevant adverse effects on mitochondrial DNA polymerase γ at high exposures (K_i > 160 µM) wikipedia.orguni.lu. This selectivity contributes to its favorable safety profile.

Table 1: Inhibition Constants (K_i) of this compound Triphosphate for Polymerases

| Polymerase Type | K_i (µM) | Source |

| HBV DNA Polymerase | 0.0012 | wikipedia.orguni.lu |

| Cellular DNA Polymerase α, β, δ | 18 to 40 | wikipedia.orguni.lu |

| Mitochondrial DNA Polymerase γ | > 160 | wikipedia.orguni.lu |

This compound triphosphate effectively inhibits all three primary activities of the HBV DNA polymerase, thereby disrupting multiple stages of the viral replication cycle wikipedia.orgwikipedia.orgnih.govwikipedia.orguni.lumims.comnih.govciteab.com.

One of the initial steps inhibited by this compound triphosphate is the base priming activity of the HBV polymerase wikipedia.orgwikipedia.orgnih.govwikipedia.orguni.lumims.comnih.govciteab.com. HBV DNA polymerase initiates replication by binding to the viral pregenomic RNA (pgRNA) and synthesizing a short DNA primer wikipedia.orgwikidata.org. This compound triphosphate competes with dGTP, reducing the efficiency of this base priming process and impeding the very first stages of viral DNA synthesis wikipedia.org.

This compound triphosphate significantly interferes with the reverse transcription of the negative-strand DNA from the pregenomic messenger RNA (pgRNA) wikipedia.orgwikipedia.orgnih.govwikipedia.orguni.lumims.comnih.gov. This process is essential for HBV replication, as the viral polymerase converts the pgRNA template into minus-polarity DNA wikipedia.orgwikidata.orghiv.govguidetopharmacology.orgnih.gov. This compound triphosphate integrates into the nascent DNA chain during reverse transcription, leading to chain termination wikipedia.orgwikipedia.orgwikipedia.org. This premature termination halts the elongation of the viral DNA, preventing the virus from producing complete, mature DNA necessary for further propagation wikipedia.org. The EC50 value for this compound against wild-type HBV DNA synthesis in human HepG2 cells is 0.004 µM wikipedia.orguni.lu.

Table 2: Antiviral Activity (EC50) of this compound against HBV DNA Synthesis

| HBV Type | EC50 (µM) | Source |

| Wild-type HBV | 0.004 | wikipedia.orguni.lu |

Finally, this compound also inhibits the synthesis of the positive-strand HBV DNA wikipedia.orgnih.govwikipedia.orguni.lumims.comnih.govhiv.gov. HBV possesses a partially double-stranded DNA genome, and the virus completes the synthesis of the positive-strand DNA during its replication cycle wikipedia.org. This compound interferes with this step by incorporating into the newly synthesized DNA, causing premature termination and rendering the DNA non-functional wikipedia.org.

Inhibition of HBV Replication Steps

Selective Antiviral Activity against HBV

This compound demonstrates selective antiviral activity specifically against the Hepatitis B virus (HBV). drugbank.comnih.govfda.govmdpi.com Its potency against HBV in cell culture is significantly higher compared to its activity against human immunodeficiency virus type 1 (HIV-1). For instance, this compound inhibits HBV DNA synthesis (EC50) at a concentration of 0.004 µM in human HepG2 cells transfected with wild-type HBV, whereas it shows no clinically relevant activity against HIV-1, with an EC50 value greater than 10 µM. fda.goveuropa.eunatap.orgfda.govnih.gov

Furthermore, ETV-TP acts as a weak inhibitor of human cellular DNA polymerases α, β, and δ, with inhibition constant (Ki) values ranging from 18 to 40 µM. europa.eunatap.orgfda.gov Importantly, high concentrations of this compound have been shown to have no significant adverse effects on mitochondrial DNA polymerase γ or mitochondrial DNA synthesis in HepG2 cells, with Ki values exceeding 160 µM. europa.eunatap.orgfda.govxiahepublishing.com This high degree of selectivity minimizes potential interference with essential host cellular processes. xiahepublishing.com

The following table summarizes the inhibitory activity of this compound triphosphate against various polymerases:

| Polymerase Type | Inhibition Constant (Ki) or EC50 (µM) |

| HBV DNA Polymerase | 0.0012 (Ki) fda.goveuropa.eunatap.orgfda.gov |

| Wild-type HBV DNA Synthesis (EC50) | 0.004 fda.goveuropa.eunatap.orgfda.gov |

| Lamivudine-resistant HBV (EC50) | 0.026 (median) fda.goveuropa.eunatap.orgfda.gov |

| Cellular DNA Polymerases α, β, δ | 18 to 40 (Ki) europa.eunatap.orgfda.gov |

| Mitochondrial DNA Polymerase γ | >160 (Ki) europa.eunatap.orgfda.gov |

| HIV-1 (EC50) | >10 fda.goveuropa.eunatap.orgfda.gov |

Molecular Interactions with Viral Polymerase

This compound triphosphate exerts its antiviral effect by functionally inhibiting all three key activities of the HBV polymerase (reverse transcriptase, rt). drugbank.compatsnap.comfda.goveuropa.eunatap.orgfda.govmdpi.com This inhibition occurs through competitive binding with the natural substrate, deoxyguanosine triphosphate (dGTP). drugbank.compatsnap.comfda.goveuropa.eunatap.orgfda.govmdpi.comlupinepublishers.com The three activities inhibited are:

Base priming. drugbank.compatsnap.comfda.goveuropa.eunatap.orgfda.govmdpi.com

Reverse transcription of the negative strand from the pregenomic messenger RNA. drugbank.compatsnap.comfda.goveuropa.eunatap.orgfda.govmdpi.com

Synthesis of the positive strand of HBV DNA. drugbank.compatsnap.comfda.goveuropa.eunatap.orgfda.govmdpi.com

The inhibition constant (Ki) of this compound triphosphate for HBV DNA polymerase is notably low at 0.0012 µM, indicating a strong affinity for the viral enzyme. fda.goveuropa.eunatap.orgfda.gov Upon incorporation into the nascent viral DNA chain, this compound induces delayed chain termination, effectively halting further elongation of the DNA strand. patsnap.comontosight.ainih.govplos.orgxiahepublishing.comheraldopenaccess.us

Molecular modeling studies, often leveraging homology with the well-characterized HIV reverse transcriptase due to conserved active site regions, have elucidated the precise interactions between this compound and HBV polymerase. mdpi.comnih.govlupinepublishers.comxiahepublishing.com These studies suggest the presence of a unique hydrophobic pocket within the HBV reverse transcriptase's dNTP binding site. This pocket is predicted to accommodate the exocyclic alkene moiety of this compound, which contributes significantly to its high potency. nih.gov

Resistance to this compound typically arises from the development of multiple mutations within the HBV polymerase reverse-transcriptase (RT) domain. mdpi.commdpi.complos.org These mutations often include those associated with lamivudine (B182088) resistance (e.g., rtL180M and/or rtM204V/I), along with additional this compound-specific changes at residues such as T184, S202, or M250. fda.goveuropa.eunatap.orgmdpi.complos.org These resistance-associated substitutions can reduce this compound's susceptibility by decreasing its recognition and binding to the HBV polymerase, often by altering the dNTP binding pocket or primer grip regions. plos.org

Pharmacological Investigations and Pharmacodynamics

Pharmacodynamics of Entecavir (B133710) in Viral Suppression

This compound's primary pharmacodynamic effect is the potent and sustained suppression of HBV replication, leading to significant reductions in viral load patsnap.comnih.govnih.gov.

Long-term studies have demonstrated sustained viral suppression. After three years of this compound treatment, 94% of patients may achieve undetectable serum HBV DNA levels nih.gov. In a long-term rollover study, 94% of patients achieved HBV DNA levels below 300 copies/mL after five years of therapy nih.gov. Furthermore, in a 96-week study of nucleoside-naïve HBeAg-negative patients, 94% of those treated with this compound achieved an undetectable viral load, defined as less than 300 copies/mL natap.org.

Table 1: HBV DNA Suppression in Pediatric Patients After 24 Weeks of this compound Treatment

| Patient Group | Median Baseline HBV DNA (IU/mL) | Median 24-Week HBV DNA (IU/mL) |

|---|---|---|

| Overall | 1.2 x 10⁷ | 3.3 x 10² |

| HBeAg-Positive | 7.8 x 10⁷ | 6.3 x 10³ |

| HBeAg-Negative | 2.5 x 10⁴ | 5.0 x 10¹ |

Data sourced from a pilot study on previously treated children with CHB nih.gov.

This compound treatment induces a rapid and significant decline in HBV viral load, with a sharp drop often observed within the first two weeks of therapy nih.gov. In an exploratory 12-week study, patients treated with this compound achieved a mean reduction in HBV DNA of 6.5 ± 1.5 log₁₀ copies/ml asm.org. Another study comparing this compound to adefovir (B194249) over 24 weeks showed a mean HBV DNA decline of 6.97 log₁₀ copies/mL for this compound nih.gov. Similarly, phase II studies demonstrated that this compound achieved a greater reduction in HBV DNA levels compared to lamivudine (B182088) (6.01 log₁₀ vs 4.57 log₁₀) nih.gov. This potent suppression of HBV replication is a key factor in the clinical efficacy of the drug nih.gov.

Population Pharmacokinetic and Pharmacodynamic Modeling

Population pharmacokinetic (PK) and pharmacodynamic (PD) models have been developed to characterize the relationship between this compound concentration and its antiviral effect nih.gov. A population pharmacodynamic model described the HBV DNA concentration following this compound exposure using a direct effect inhibitory maximum effect (Emax) model nih.gov. Population PK modeling has also been used to compare the pharmacokinetics between different patient populations, such as Japanese and non-Japanese patients, finding that the drug's PK properties are similar across these groups nih.gov. These models help in understanding dose-exposure-response relationships.

Studies have investigated the correlation between serum this compound concentration and virological response. One study found that higher serum this compound concentrations are correlated with more efficient viral clearance nih.gov. In this research, patients were divided into low, middle, and high this compound concentration groups, which corresponded to virological response rates of 52.38%, 65.63%, and 100%, respectively nih.gov. The group with high concentrations (>0.8 ng/mL) achieved a 100% virological response rate, suggesting a direct link between drug exposure and therapeutic efficacy nih.gov. Patients with a good virological response tended to have higher serum this compound concentrations compared to those with a poor response (0.58±0.38 ng/mL vs. 0.43±0.15 ng/mL) nih.gov.

Table 2: Correlation of this compound Serum Concentration with Virological Response Rate

| This compound Concentration Group | Virological Response Rate |

|---|---|

| Low | 52.38% |

| Middle | 65.63% |

| High (>0.8 ng/mL) | 100% |

Data from a study on CHB patients receiving this compound therapy nih.gov.

In Vitro and In Vivo Pharmacodynamic Studies

In vitro studies have established that this compound is a highly potent and selective inhibitor of HBV replication nih.govscilit.com. It has demonstrated significantly greater potency than other nucleoside analogues like lamivudine in reducing the replication of viral HBV DNA scilit.com. The EC₅₀ of this compound against HBV is 3.75 nM chemicalbook.com. The active triphosphate form of this compound has an intracellular half-life of 15 hours drugbank.comchemicalbook.com.

In vivo studies in animal models, such as woodchucks with chronic woodchuck hepatitis virus (WHV) infection, have shown that this compound treatment leads to an impressive reduction in serum viral DNA chemicalbook.comnih.gov. In clinical studies with human subjects, this compound has consistently demonstrated excellent suppression of HBV replication nih.gov.

Drug Release Mechanisms and Sustained-Release Formulations

Research has been conducted on sustained-release formulations of this compound to improve medication compliance pjps.pk. One such formulation involves this compound-loaded microspheres using a poly(lactic-co-glycolic acid) (PLGA) polymer pjps.pkpjps.pk. Studies on these microspheres revealed that the drug release process is dominated by dissolution pjps.pkpjps.pknih.gov. Raman spectroscopy analysis showed that this compound crystals are primarily distributed near the center of the microspheres, with very little drug near the surface pjps.pknih.gov.

Pharmacodynamic studies in transgenic mice indicated that these sustained-release microspheres have a significant and prolonged anti-HBV replication effect pjps.pkpjps.pk. A single injection of the this compound microspheres maintained its antiviral effect for 42 days, which was comparable to the effect of daily oral administration of standard this compound tablets for 28 days pjps.pkpjps.pknih.gov. This suggests the potential for long-acting injectable formulations in the treatment of HBV pjps.pk.

Antiviral Efficacy in Clinical Research

Efficacy in Nucleos(t)ide-Naïve Patients

Entecavir (B133710) has shown high rates of virological, serological, and biochemical responses in nucleos(t)ide-naïve patients, characterized by sustained suppression of HBV DNA and favorable seroconversion profiles.

Studies have demonstrated a progressive increase in virological response rates (defined as undetectable serum HBV DNA) with prolonged this compound treatment in nucleos(t)ide-naïve patients. In a real-life study, the cumulative probability of achieving a virological response (undetectable serum HBV DNA, <100 IU/mL) reached 89.4% at 1 year, 94.4% at 2 years, 95.5% at 3 years, 97.6% at 4 years, and 100% at 5 years medsci.org. Another trial reported 91.7% of patients achieving HBV DNA <300 copies/mL at week 96, with 90% reaching <50 IU/mL at month 48 srce.hrnih.gov.

In a multicenter cohort study, virologic response (HBV DNA <80 IU/mL) was achieved in 48%, 76%, and 90% of HBeAg-positive nucleos(t)ide-naïve patients at weeks 48, 96, and 144, respectively. For HBeAg-negative patients, these rates were even higher, at 89%, 98%, and 99% at the same time points srce.hr. Furthermore, a study in Moroccan nucleos(t)ide-naïve patients found that 85.3% achieved undetectable HBV DNA at month 12, with viral suppression maintained in 97.6% after 3 years of this compound treatment nih.govresearchgate.net. Long-term real-world data indicate cumulative virologic response rates of 79.0% at year 1, 95.6% at year 3, and 99.4% at year 5 in treatment-naïve chronic hepatitis B patients semanticscholar.org.

Table 1: Virological Response Rates in Nucleos(t)ide-Naïve Patients Treated with this compound

| Time Point | Virological Response Rate (Undetectable HBV DNA) | Reference |

| 3 Months | 67.0% | medsci.org |

| 6 Months | 85.0% | medsci.org |

| 1 Year | 89.4% | medsci.org |

| 2 Years | 94.4% | medsci.org |

| 3 Years | 95.5% | medsci.org |

| 4 Years | 97.6% | medsci.org |

| 5 Years | 100% | medsci.org |

| Week 96 | 91.7% (<300 copies/mL) | srce.hrnih.gov |

| Month 48 | 90% (<50 IU/mL) | srce.hrnih.gov |

HBeAg seroconversion, indicating a significant step towards immune control of the virus, has been observed in nucleos(t)ide-naïve patients treated with this compound. Rates of HBeAg seroconversion were reported as 21.7% at 2 years and 21.4% at 3 years in one study medsci.org. In a 4-year clinical trial, HBeAg seroconversion rates were 4.8% at week 96 and 7.5% at month 48 srce.hrnih.gov. In a broader real-world setting, cumulative HBeAg seroconversion rates across various nucleos(t)ide analogues, including this compound, were 14.3% after 1 year, 32.7% after 2 years, 43.0% after 3 years, 46.9% after 5 years, and 50.5% after 8 years bjid.org.br.

Table 2: HBeAg Seroconversion Rates in Nucleos(t)ide-Naïve Patients Treated with this compound

| Time Point | HBeAg Seroconversion Rate | Reference |

| 2 Years | 21.7% | medsci.org |

| 3 Years | 21.4% | medsci.org |

| Week 96 | 4.8% | srce.hrnih.gov |

| Month 48 | 7.5% | srce.hrnih.gov |

HBsAg seroclearance and loss, considered the ideal endpoint of HBV treatment, are less common but do occur with long-term this compound therapy. One study noted that a patient achieved HBsAg seroclearance after 1 year, with anti-HBs seroconversion at year 3 medsci.org. In a 4-year trial, HBsAg seroconversion was recorded in 2.1% of patients at week 96 and 2.5% at month 48 srce.hrnih.gov. After 5 years of this compound treatment, 1.4% of HBeAg-positive CHB patients achieved HBsAg loss, while 4.6% of HBeAg-negative CHB patients experienced HBsAg loss tandfonline.com.

Efficacy in Lamivudine-Refractory Patients

This compound has demonstrated superior efficacy in patients who have developed resistance to lamivudine (B182088). A phase III randomized controlled study comparing this compound 1.0 mg daily with continued lamivudine 100 mg daily in lamivudine-refractory patients showed superior histologic, virologic, and biochemical responses in the this compound group at Week 48 xiahepublishing.com. The mean HBV DNA reduction from baseline was significantly greater with this compound (−5.11 log10 copies/mL) compared to lamivudine (−0.48 log10 copies/mL, p<0.0001) xiahepublishing.com. HBeAg seroconversion was achieved by 11% of this compound-treated patients versus 4% of lamivudine-treated patients xiahepublishing.com.

In lamivudine-refractory patients, this compound 1.0 mg suppressed HBV DNA levels to below the level of detection (<300 copies/mL) in 21% of patients by Week 48 and 34% by Week 96 asm.org. A Japanese study evaluating this compound (0.5 mg or 1 mg daily) in lamivudine-refractory patients reported that 90% (0.5 mg) and 93% (1 mg) achieved a ≥2 log10 reduction in HBV-DNA or undetectable HBV-DNA levels (<400 copies/mL) at week 48, with 33% in both dosing groups achieving <400 copies/mL. Mean HBV-DNA reductions were 3.58 log10 for 0.5 mg and 3.75 log10 for 1 mg nih.gov. High rates of alanine (B10760859) aminotransferase (ALT) normalization were also observed at week 48 (86% for 0.5 mg, 78% for 1 mg), and histological improvement was seen in 52% (0.5 mg) and 60% (1 mg) of patients nih.gov. It is important to note that cumulative genotypic resistance rates among lamivudine-refractory patients are considerably higher, reaching 57% through 6 years of therapy tandfonline.com.

Comparative Efficacy Studies

Comparative studies have consistently shown this compound's superior antiviral efficacy over lamivudine in nucleos(t)ide-naïve patients. In a multi-center, randomized, double-blind trial involving HBeAg-positive chronic hepatitis B patients, a significantly higher proportion of this compound-treated patients achieved undetectable serum HBV DNA levels (67% vs. 36%, p<0.001) and normalization of ALT levels (68% vs. 60%, p=0.02) at 48 weeks compared to those treated with lamivudine medsci.orgxiahepublishing.com. After 2 years, 64% of this compound-treated patients had HBV DNA <300 copies/mL at week 48, increasing to 74% at the end of dosing, compared to 36% for lamivudine medsci.orgxiahepublishing.com.

A study conducted in China with 519 nucleoside-naïve patients further reinforced these findings, with 90% of this compound-treated patients achieving the primary endpoint (HBV DNA <0.7 MEq/mL and ALT <1.25 × ULN) at week 48, versus 67% of lamivudine-treated patients (P < 0.0001) nih.gov. The mean reduction in HBV DNA from baseline was greater with this compound (5.90 log10 copies/mL) than with lamivudine (4.33 log10 copies/mL, P < 0.0001) nih.gov. Undetectable HBV DNA (<300 copies/mL) by PCR was achieved in 76% of this compound-treated patients compared to 43% of lamivudine-treated patients (P < 0.0001) nih.govoup.com. ALT normalization (≤1 × ULN) rates were also higher with this compound (90%) than with lamivudine (78%, P = 0.0003) nih.govoup.com. However, HBeAg seroconversion rates were comparable between the two drugs, at 15% for this compound and 18% for lamivudine nih.govoup.com.

Table 3: Comparative Efficacy of this compound vs. Lamivudine in Nucleos(t)ide-Naïve HBeAg-Positive Patients (Week 48)

| Outcome | This compound (0.5 mg/day) | Lamivudine (100 mg/day) | P-value | Reference |

| Undetectable HBV DNA (<300 copies/mL) | 67% | 36% | <0.001 | medsci.orgxiahepublishing.com |

| ALT Normalization | 68% | 60% | 0.02 | medsci.orgxiahepublishing.com |

| Mean HBV DNA Reduction | -6.9 log10 copies/mL | -5.4 log10 copies/mL | <0.001 | xiahepublishing.com |

| HBeAg Seroconversion | 15% | 18% | Comparable | nih.govoup.com |

This compound Versus Adefovir (B194249)

Clinical studies have consistently demonstrated the superior virologic efficacy of this compound (ETV) compared to adefovir (ADV) in patients with chronic hepatitis B, particularly those with hepatic decompensation. In a randomized, open-label study involving patients with hepatic decompensation, this compound showed a significantly greater mean reduction in serum hepatitis B virus (HBV) DNA at week 24, with a treatment difference of 1.74 log10 copies/mL (95% confidence interval -2.30, -1.18; P < 0.0001) nih.gov. The proportion of subjects who achieved HBV DNA levels below 300 copies/mL was also significantly higher in the this compound group at both week 24 (49% vs. 16%; P < 0.0001) and week 48 (57% vs. 20%; P < 0.0001) nih.gov.

In patients with hepatitis B cirrhosis, this compound demonstrated a remarkably higher total effective rate (83.33% vs. 63.41%; P=0.039) compared to adefovir. Furthermore, this compound led to significantly higher HBV DNA negative conversion rates (88.10% vs. 65.85%) and HBeAg negative conversion rates (30.95% vs. 12.20%) in cirrhotic patients (all P<0.05) e-century.us. A meta-analysis confirmed that this compound was superior to adefovir in decreasing serum HBV DNA and normalizing ALT levels in HBeAg-positive nucleos(t)ide-naïve Asian patients with CHB nih.govscielo.br. This meta-analysis, which included 13 randomized controlled clinical trials with 1,230 patients, reported that the serum HBV DNA clearance rate for this compound was significantly higher than for adefovir at 24 weeks (59.6% vs. 31.8%) and 48 weeks (78.3% vs. 50.4%) scielo.br.

Table 1: this compound vs. Adefovir Efficacy in Chronic Hepatitis B

| Endpoint | This compound (%) | Adefovir (%) | P-value | Timepoint (Weeks) | Source | Patient Population |

| HBV DNA < 300 copies/mL | 49 | 16 | < 0.0001 | 24 | nih.gov | Hepatic decompensation |

| HBV DNA < 300 copies/mL | 57 | 20 | < 0.0001 | 48 | nih.gov | Hepatic decompensation |

| Total Effective Rate | 83.33 | 63.41 | 0.039 | 52 | e-century.us | Hepatitis B cirrhosis |

| HBV DNA Negative Conversion Rate | 88.10 | 65.85 | < 0.05 | 52 | e-century.us | Hepatitis B cirrhosis |

| HBeAg Negative Conversion Rate | 30.95 | 12.20 | < 0.05 | 52 | e-century.us | Hepatitis B cirrhosis |

| Serum HBV DNA Clearance Rate | 59.6 | 31.8 | Significant | 24 | scielo.br | CHB (meta-analysis) |

| Serum HBV DNA Clearance Rate | 78.3 | 50.4 | Significant | 48 | scielo.br | CHB (meta-analysis) |

This compound Versus Telbivudine (B1682739)

Comparisons between this compound and telbivudine have yielded mixed results depending on the specific efficacy endpoint. A meta-analysis of six randomized controlled trials involving 555 HBeAg-positive CHB patients indicated that telbivudine was associated with significantly higher rates of HBeAg disappearance (RR = 1.46, 95% CI: 1.11 - 1.91) and HBeAg seroconversion (RR = 1.76, 95% CI: 1.25-2.48) compared to this compound brieflands.comresearchgate.net. However, this meta-analysis found no significant difference between the two drugs in the rates of cumulative undetectable HBV DNA (RR = 0.99, 95% CI: 0.90 - 1.10) and ALT normalization (RR = 0.93, 95% CI: 0.85 - 1.00) brieflands.comresearchgate.net.

In a real-world clinical practice study, the undetectable rate of HBV DNA after 1 year of treatment was significantly higher in the this compound group (94.9%) than in the telbivudine group (82.0%; P=0.009) nih.govoup.com. This study also reported that resistance developed in 6.7% of telbivudine-naïve patients after 1 year, whereas no resistance was observed in this compound-naïve patients (P=0.009) nih.govoup.com. Despite this, telbivudine still showed a significantly higher HBeAg seroconversion rate at 24 weeks (40% vs. 12.5%; P=0.007) nih.govoup.com. Early viral kinetic studies over 12 weeks showed that both telbivudine and this compound demonstrated similar antiviral potencies, resulting in rapid and profound suppression of serum HBV DNA and reduction of ALT levels, with mean reductions in HBV DNA levels at week 12 being 6.6 ± 1.6 log10 copies/ml for telbivudine and 6.5 ± 1.5 log10 copies/ml for this compound asm.org.

Table 2: this compound vs. Telbivudine Efficacy in Chronic Hepatitis B

| Endpoint | This compound (%) | Telbivudine (%) | P-value | Timepoint (Weeks) | Source | Patient Population |

| HBeAg Disappearance | Lower | Higher | Significant | Meta-analysis | brieflands.comresearchgate.net | HBeAg-positive CHB |

| HBeAg Seroconversion | Lower | Higher | Significant | Meta-analysis | brieflands.comresearchgate.net | HBeAg-positive CHB |

| Undetectable HBV DNA | 94.9 | 82.0 | 0.009 | 48 | nih.govoup.com | CHB (real-world) |

| Resistance Development | 0 | 6.7 | 0.009 | 48 | nih.govoup.com | CHB (real-world) |

| HBeAg Seroconversion | 12.5 | 40 | 0.007 | 24 | nih.govoup.com | CHB (real-world) |

| Mean HBV DNA Reduction (log10) | 6.5 | 6.6 | No diff. | 12 | asm.org | HBeAg-positive CHB |

This compound Versus Tenofovir (B777)

The comparative efficacy of this compound and tenofovir (TDF) has been a subject of extensive research, with many studies indicating comparable antiviral potency, especially in the short to intermediate term. A systematic review and meta-analysis concluded that tenofovir and this compound were equally effective in nucleos(t)ide analogue-naïve CHB patients nih.gov. This review noted that tenofovir might have an advantage in inhibiting the virus in the early stage (at 96 weeks), while this compound was superior in protecting liver function in the early stage (at 24 weeks), though these differences tended to diminish with increased treatment duration, becoming statistically insignificant by week 144 nih.gov.

In a study of nucleos(t)ide-naïve patients with chronic hepatitis B and hepatosteatosis, there was no statistically significant difference between tenofovir and this compound in terms of total HBV-DNA negativity and ALT normalization after 48 weeks of therapy nih.gov. Similarly, a study comparing the 48-week efficacy between the two drugs in nucleos(t)ide-naïve patients found no statistical difference in inducing undetectable levels of HBV-DNA (this compound 69% vs. tenofovir 72.3%; p=0.75) turkjgastroenterol.org.

However, in patients with chronic hepatitis B-related cirrhosis, a meta-analysis suggested that tenofovir significantly reduced the cumulative incidence of hepatocellular carcinoma (HCC) and cumulative mortality compared to this compound in the East Asian population frontiersin.org. Conversely, in non-East Asian populations, the two groups were roughly equivalent frontiersin.org. Both drugs showed similar efficacy in HBV-DNA clearance and reducing the incidence of hepatic encephalopathy frontiersin.org. Another large-scale propensity score analysis in Korea found no difference between TDF and ETV in the incidence rates of HCC or all-cause mortality/liver transplantation in the entire cohort or in subgroups of patients with chronic hepatitis and cirrhosis bmj.com.

Table 3: this compound vs. Tenofovir Efficacy in Chronic Hepatitis B

| Endpoint | This compound (%) | Tenofovir (%) | P-value | Timepoint (Weeks) | Source | Patient Population |

| HBV-DNA Clearance Rate | 87.84 | 86.67 | 0.21 | 48 | frontiersin.org | CHB-related cirrhosis |

| Undetectable HBV-DNA (<400 copies/mL) | 69 | 72.3 | 0.75 | 48 | turkjgastroenterol.org | Nucleos(t)ide-naïve CHB |

| Cumulative HCC Incidence (East Asian) | Higher | Lower | Significant | Meta-analysis | frontiersin.org | CHB-related cirrhosis |

| Cumulative Mortality (East Asian) | Higher | Lower | Significant | Meta-analysis | frontiersin.org | CHB-related cirrhosis |

| HBV DNA Decline (log10 units) at 3 months | 4.45 | 3.96 | 0.031 | 12 | europeanreview.org | CHB |

| Virological Response | Lower | Better | 0.014 | Overall | europeanreview.org | CHB |

Long-Term Efficacy Studies

Long-term studies have consistently demonstrated this compound's ability to provide sustained viral suppression and improve clinical outcomes in patients with chronic hepatitis B. Treatment with this compound for up to 5 years in nucleos(t)ide-naïve patients has shown potent suppression of HBV-DNA to undetectable levels in over 90% of patients after 2 years medsci.orggastrores.org. Extended therapy through 5 years maintained or increased rates of HBV DNA suppression and ALT normalization, with additional patients achieving HBeAg loss and seroconversion natap.org.

A real-world study with a median follow-up of 27.5 months (ranging 3-73 months) in 230 nucleos(t)ide-naïve CHB patients showed incremental increases in the rates of undetectable HBV DNA over time medsci.org. After 5 years, 100% of patients had undetectable HBV DNA medsci.org. The cumulative probability of achieving virological response reached 92.9% at 3 years and 100% at 5 years in one study medsci.org. Another long-term real-world study reported cumulative virologic response rates of 79.0%, 95.6%, and 99.4% after years 1, 3, and 5, respectively nih.gov. The cumulative rate of this compound resistance in this study was low, at 1.0% at year 3 and 2.1% at year 5 nih.gov.

Sustained Viral Suppression

Table 4: Sustained Viral Suppression with this compound

| Endpoint | Percentage (%) | Timepoint (Years) | Source | Patient Population |

| Undetectable HBV DNA (<300 c/mL) | 94 | >5 (HBeAg-pos) | nih.gov | HBeAg-positive CHB |

| Undetectable HBV DNA (<300 c/mL) | 95 | >3 (HBeAg-neg) | nih.gov | HBeAg-negative CHB |

| HBV DNA Undetectable (Overall) | 92 | 2 | elsevier.eselsevier.es | Treatment-naïve CHB |

| HBV DNA Undetectable (HBeAg-pos) | 88 | 96 weeks | elsevier.eselsevier.es | HBeAg-positive CHB |

| HBV DNA Undetectable (HBeAg-neg) | 98 | 96 weeks | elsevier.eselsevier.es | HBeAg-negative CHB |

| Virological Response (<100 IU/mL) | 94.4 | 2 | medsci.org | Nucleos(t)ide-naïve CHB |

| Virological Response (<100 IU/mL) | 100 | 5 | medsci.org | Nucleos(t)ide-naïve CHB |

Cumulative Virological Response

This compound treatment leads to a progressive increase in cumulative virological response rates over extended periods. In a study of nucleos(t)ide-naïve patients, the cumulative probability of achieving virological response was 60.2% at 3 months, 76.7% at 6 months, 85.2% at 1 year, 89.9% at 2 years, 92.9% at 3 years, 92.3% at 4 years, and 100% at 5 years medsci.org. Another study reported cumulative virologic response rates of 79.0% at year 1, 95.6% at year 3, and 99.4% at year 5 nih.gov. For patients with a partial virological response (PVR) at week 48, cumulative rates of virologic response were 45.2% at week 96 and 73.8% at week 144 gutnliver.org. In a very long-term follow-up study of up to 120 months, most patients (90.8%) exhibited a long-term virological response mdpi.com. Patients with a complete response at 6 months had a 100% chance of achieving long-term VR at 120 months, while those with PVR at 6 months had an 83.9% chance mdpi.com.

Table 5: Cumulative Virological Response to this compound

| Timepoint (Months/Years) | Cumulative Virological Response (%) | Source | Patient Population |

| 3 months | 60.2 | medsci.org | Nucleos(t)ide-naïve CHB |

| 6 months | 76.7 | medsci.org | Nucleos(t)ide-naïve CHB |

| 1 year | 85.2 | medsci.org | Nucleos(t)ide-naïve CHB |

| 2 years | 89.9 | medsci.org | Nucleos(t)ide-naïve CHB |

| 3 years | 92.9 | medsci.org | Nucleos(t)ide-naïve CHB |

| 4 years | 92.3 | medsci.org | Nucleos(t)ide-naïve CHB |

| 5 years | 100 | medsci.org | Nucleos(t)ide-naïve CHB |

| 1 year | 79.0 | nih.gov | Treatment-naïve CHB |

| 3 years | 95.6 | nih.gov | Treatment-naïve CHB |

| 5 years | 99.4 | nih.gov | Treatment-naïve CHB |

| 96 weeks (PVR patients) | 45.2 | gutnliver.org | Patients with Partial Virological Response |

| 144 weeks (PVR patients) | 73.8 | gutnliver.org | Patients with Partial Virological Response |

| 120 months | 90.8 | mdpi.com | CHB (long-term follow-up) |

Efficacy in Specific Patient Subpopulations

This compound has demonstrated efficacy across various patient subpopulations with chronic hepatitis B:

HBeAg-positive and HBeAg-negative Patients: this compound is effective in both HBeAg-positive and HBeAg-negative patients. In a long-term study, 88% of HBeAg-positive and 98% of HBeAg-negative patients achieved undetectable HBV DNA at 96 weeks elsevier.eselsevier.es. HBeAg-negative patients generally show a higher rate of virologic response nih.govekb.eg. For instance, the cumulative virologic response rate in HBeAg-negative patients was 94.5% after the first year and 99.5% after the third year, which was significantly higher than in HBeAg-positive patients (67.1% after the first year and 92.5% after the third year) nih.gov. HBeAg seroconversion rates in HBeAg-positive patients treated with this compound have been reported around 21.7% at 2 years and 21.4% at 3 years medsci.org.

Patients with Hepatic Decompensation: this compound has shown superior antiviral activity in patients with chronic HBV who have hepatic decompensation. In a 48-week study, this compound 1.0 mg/d showed benefits over adefovir in terms of mean change in Model for End-Stage Liver Disease (MELD) score (-2.6 vs -1.7, respectively) and a higher proportion of patients with HBV DNA levels <300 copies/mL (57% vs 20%; P < 0.0001) nih.govscirp.org.

Nucleos(t)ide-Naïve Patients: this compound is a first-line treatment option for nucleos(t)ide-naïve patients due to its potent viral suppression and high genetic barrier to resistance medsci.org. Long-term treatment in this population consistently leads to high rates of virological, biochemical, and histological response with minimal resistance medsci.org.

Patients with Partial Virological Response (PVR): Even in patients who exhibit a partial virological response (detectable HBV DNA but with a significant decline from baseline) at week 48, continuing this compound therapy can lead to favorable long-term virological outcomes gutnliver.orgnih.gov. The cumulative rates of virologic response in nucleos(t)ide analogue-naïve patients with PVR were 46.7% at week 72, 66.7% at week 96, 80.0% at week 120, 86.7% at week 144, and 93.3% at week 192 nih.gov. Low serum levels of HBV DNA (< 200 IU/mL) at week 48 were associated with subsequent achievement of virological response nih.gov.

Resistance to Entecavir

Mechanisms of Entecavir (B133710) Resistance

The development of this compound resistance (ETVr) in HBV typically follows a "two-hit" mechanism wikipedia.orglabshare.cn. This process involves the sequential acquisition of specific mutations in the HBV reverse transcriptase (RT) domain. Initially, primary lamivudine (B182088) (LVD) resistance substitutions emerge, which then set the stage for additional this compound-specific mutations wikipedia.orglabshare.cn. The requirement for multiple substitutions contributes to this compound's high genetic barrier to resistance in treatment-naïve patients uni.lumims.com.

Genotypic Resistance Mutations

Genotypic resistance to this compound primarily involves specific amino acid substitutions in the HBV reverse transcriptase (RT) domain. The most common primary mutations associated with lamivudine resistance, which serve as a prerequisite for this compound resistance, are rtM204V/I, often accompanied by rtL180M wikipedia.orglabshare.cnwikipedia.orgfishersci.ca. These lamivudine-resistance substitutions alone can result in an 8-fold reduction in HBV susceptibility to this compound labshare.cn.

Following these initial mutations, additional amino acid substitutions at specific sites are required to confer high-level this compound resistance. These secondary this compound-specific mutations typically occur at rtI169, rtT184, rtS202, or rtM250 wikipedia.orglabshare.cnmims.comwikipedia.orgfishersci.ca. For instance, a combination of rtL180M, rtM204V, and rtT184A has been observed to emerge simultaneously in some cases mims.com. Other mutations, such as rtV173L, rtA181V/T, rtA200V, rtV214A, rtP237H, rtL80I/V, and rtN139K/T/H, have also been identified in association with this compound resistance or as compensatory mutations that enhance viral replication wikipedia.orgfishersci.camims.comwikipedia.orgnih.govnih.gov.

Cumulative Probability of Resistance

The cumulative probability of developing genotypic this compound resistance varies significantly depending on the patient's prior treatment history, particularly their nucleos(t)ide analog (NA) experience.

Cumulative Probability of Genotypic this compound Resistance uni.luwikipedia.orgwikidata.orgguidetopharmacology.orgciteab.comuni.lu

| Patient Cohort | Cumulative Probability of Resistance | Duration of Therapy | Source |

| Nucleoside-naïve patients | 1.2% | Through 5-6 years | uni.luwikipedia.orgwikidata.org |

| Nucleoside-naïve patients | 1.7% | Through 3 years | uni.luciteab.com |

| Nucleoside-naïve patients | 2.6% | Through 60 months | guidetopharmacology.org |

| Lamivudine-refractory patients | 33% | Through 3 years | uni.lu |

| Lamivudine-refractory patients | 51% | Through 5 years | mims.comwikipedia.org |

| Lamivudine-refractory patients | 57% | Through 6 years | uni.lu |

| Lamivudine-refractory patients | 13.1% | Through 60 months | guidetopharmacology.org |

In nucleoside-naïve patients, the cumulative probability of genotypic this compound resistance was reported as low as 1.2% through 6 years of therapy uni.luwikipedia.orgwikidata.org. For Japanese nucleoside-naïve patients, the 3-year cumulative probability of resistance was 1.7% with the 0.5 mg dose citeab.com. In contrast, a significantly reduced barrier to resistance is observed in lamivudine-refractory patients, where the pre-existence of lamivudine resistance substitutions leads to a much higher cumulative probability of this compound resistance, reaching 51% through 5 years and 57% through 6 years of therapy uni.lumims.comwikipedia.org.

Factors Associated with Resistance Development

Several factors are associated with an increased risk of this compound resistance development. A primary factor is prior exposure to other nucleos(t)ide analog (NA) therapies, particularly lamivudine refractoriness wikipedia.orgwikidata.orgguidetopharmacology.orgresearchgate.net. Patients previously treated with lamivudine have a significantly higher rate of this compound resistance due to the pre-existence of key mutations that are also part of the this compound resistance pathway wikipedia.orglabshare.cn.

High baseline HBV DNA levels are another important predictor of this compound resistance mims.comresearchgate.netuni.lu. Patients with a high viral load at the initiation of therapy, or those who fail to achieve a complete virologic response (CVR) (e.g., undetectable serum HBV DNA) after 6 months of this compound treatment, are at a higher risk of developing resistance researchgate.netuni.lu. Partial virologic response, defined as a decrease in HBV DNA of more than 1 log10 IU/mL but still detectable after at least 6 months of therapy, is also associated with a well-defined risk for subsequent development of antiviral resistance wikidata.org. Other factors potentially associated with higher frequencies of pre-existing HBV RT mutations, and thus potentially resistance development, include older age, HBeAg-negative status, and HBV genotype C infection wikipedia.orgmims.com.

Management Strategies for this compound Resistance

Effective management of this compound resistance is crucial to prevent virological rebound and progression of liver disease. Current strategies primarily involve treatment modification based on the cross-resistance profiles of available nucleos(t)ide analogs.

For patients who develop this compound resistance, switching to or adding tenofovir (B777) disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF) is generally considered the optimal therapeutic option due to their high potency and distinct resistance profiles nih.govnih.govwikidata.orgnih.gov. Tenofovir has demonstrated high efficacy against multidrug-resistant HBV strains, including those resistant to this compound nih.govnih.gov.

Continuous monitoring of HBV DNA levels is essential during this compound therapy, especially in patients with high baseline viral loads or those exhibiting partial virologic response researchgate.netuni.lu. Early identification of virologic breakthrough or partial response allows for timely intervention and adjustment of treatment strategies to prevent the selection and accumulation of resistance mutations researchgate.netuni.lu.

Impact on Liver Disease Progression and Outcomes

Histological Improvement in Liver Tissue

Long-term entecavir (B133710) therapy has consistently led to notable histological improvements in liver tissue, including reductions in necroinflammatory activity and regression of fibrosis and cirrhosis.

Studies have demonstrated that this compound treatment results in a significant decrease in necroinflammatory scores. In a long-term cohort of nucleoside-naive patients receiving this compound for a median of six years, 96% showed histological improvement, defined as a ≥2-point decrease in the Knodell necroinflammatory score without worsening of fibrosis. natap.orgnih.govbms.com The mean reduction in the Knodell necroinflammatory score after long-term treatment was 6.37 points, which is a substantial improvement compared to a mean reduction of 3.39 points observed after 48 weeks of therapy. natap.org

For patients with advanced fibrosis or cirrhosis, approximately six years of this compound therapy resulted in a mean change of -7.6 in Knodell necroinflammatory scores. researchgate.net When compared to lamivudine (B182088) (LAM) treatment, this compound demonstrated superior efficacy in improving necroinflammation. In one study, the median Knodell necroinflammatory score decreased from 11 to 0 in the this compound arm, whereas it decreased from 9 to 3 in the lamivudine arm (P = 0.0003 for comparison between groups). wjgnet.com

Table 1: Changes in Knodell Necroinflammatory Score with this compound Treatment

| Study/Cohort | Treatment Duration | Baseline Median/Mean Knodell Score | Post-treatment Median/Mean Knodell Score | Mean Reduction | % Histological Improvement (≥2-point decrease) |

| Long-term (median 6 years) natap.orgnih.govbms.com | Median 6 years | ≥2 (baseline criteria) | Not specified | 6.37 points | 96% |

| Advanced Fibrosis/Cirrhosis researchgate.net | ~6 years | Not specified | Not specified | 7.6 points | All 10 patients showed improvement |

| ETV vs. LAM wjgnet.com | Not specified | ETV: 11; LAM: 9 | ETV: 0; LAM: 3 | ETV: 11; LAM: 6 | Not specified |

This compound has been shown to induce significant regression of liver fibrosis and cirrhosis. A large majority of nucleoside-naive patients with chronic hepatitis B treated with long-term this compound achieved substantial histological improvement and regression of fibrosis or cirrhosis. natap.orgnih.govbms.comscilit.comsciencedaily.com Specifically, 88% of patients demonstrated a ≥1-point improvement in the Ishak fibrosis score after a median of six years of this compound therapy. natap.orgnih.govbms.com

In a cohort of patients with advanced fibrosis or cirrhosis (Ishak fibrosis score ≥4) at baseline, all 10 patients showed improvement in their Ishak fibrosis score after approximately six years of this compound therapy, with a mean reduction of 2.2 points. Notably, all four patients who presented with cirrhosis at baseline achieved a reduction in their Ishak fibrosis score to 4 or less. researchgate.net Similar findings were observed in Chinese patients with HBV-related cirrhosis, where this compound treatment for 240 weeks resulted in a mean reduction of 1.26 ± 0.64 points in the Ishak fibrosis score. wjgnet.com

Table 2: Regression of Liver Fibrosis and Cirrhosis with this compound Treatment

| Study/Cohort | Treatment Duration | Baseline Ishak Score (Mean/Median) | Post-treatment Ishak Score (Mean/Median) | Mean Reduction | % Patients with ≥1-point Improvement |

| Long-term (median 6 years) natap.orgnih.govbms.com | Median 6 years | Not specified | Not specified | Not specified | 88% |

| Advanced Fibrosis/Cirrhosis researchgate.net | ~6 years | ≥4 (baseline criteria) | Not specified | 2.2 points | All 10 patients showed improvement |

| Chinese CHB with Cirrhosis wjgnet.com | 240 weeks | 5.58 ± 0.50 | 4.32 ± 0.81 | 1.26 points | Not specified |

Reduction in Hepatocellular Carcinoma (HCC) Incidence

This compound therapy plays a crucial role in reducing the incidence of hepatocellular carcinoma (HCC) in patients with chronic hepatitis B. A study comparing this compound-treated patients with a non-treated control group found that the cumulative HCC incidence rates at five years were significantly lower in the this compound group (3.7%) compared to the control group (13.7%) (P < 0.001). natap.org The hazard ratio for HCC development in the this compound group was 0.37 (95% CI: 0.15-0.91; P = 0.030), indicating a substantial reduction in risk. natap.org

When compared to other nucleos(t)ide analogs (NAs), this compound and tenofovir (B777) disoproxil fumarate (B1241708) (TDF) treatments have been shown to significantly lower the risk of HCC, with hazard ratios of 0.60 and 0.56, respectively. d-nb.info While some studies suggest a potentially lower HCC incidence with tenofovir, others indicate no significant difference between this compound and tenofovir in reducing HCC risk, particularly in treatment-naive patients. d-nb.infoturkjgastroenterol.orgbmj.com For instance, a large-scale analysis in Korea reported 5-year cumulative HCC incidence rates of 2.406% in the TDF group and 2.929% in the ETV group, with no statistically significant difference (HR 1.052; P=0.853). bmj.com

Table 3: Cumulative HCC Incidence Rates

| Treatment Group | Follow-up Duration | Cumulative HCC Incidence | Hazard Ratio (vs. Control/Other NAs) | P-value |

| This compound natap.org | 5 years | 3.7% | 0.37 (vs. control) | <0.001 |

| Control natap.org | 5 years | 13.7% | - | - |

| This compound d-nb.info | Not specified | Not specified | 0.60 (vs. other NAs) | - |

| Tenofovir d-nb.info | Not specified | Not specified | 0.56 (vs. other NAs) | - |

| This compound (with cirrhosis) turkjgastroenterol.org | 10 years | 15.5% | Not specified | - |

| Tenofovir (with cirrhosis) turkjgastroenterol.org | 10 years | 8.5% | Not specified | - |

| This compound (Korean cohort) bmj.com | 5 years | 2.929% | 1.052 (vs. TDF) | 0.853 |

| Tenofovir (Korean cohort) bmj.com | 5 years | 2.406% | - | - |

Prevention of Hepatic Decompensation

Despite this, this compound remains an effective and well-tolerated treatment option for patients with decompensated cirrhosis. scirp.orgtandfonline.com In a study involving patients with decompensated cirrhosis, this compound treatment led to an increase in Child-Turcotte-Pugh (CTP) score of ≥2 points in 49% of patients, and the mean Model for End-Stage Liver Disease (MELD) score decreased by 2.2 points. scirp.org Furthermore, in a real-world clinical practice setting, nine decompensated cirrhotic patients recovered liver function following this compound treatment. elsevier.es

Long-Term Clinical Outcomes in Real-World Settings

Real-world studies have affirmed the long-term efficacy of this compound in chronic hepatitis B patients. In a retrospective analysis of nucleos(t)ide-naïve CHB patients treated with this compound for up to five years, 94% achieved undetectable HBV DNA levels (<300 copies/mL) at year five, and 80% had normalized alanine (B10760859) aminotransferase (ALT) levels. medsci.org

Another large real-world study involving over 1,000 treatment-naïve CHB patients demonstrated impressive cumulative virologic response rates of 80.0%, 95.6%, and 99.4% after one, three, and five years of this compound therapy, respectively. nih.gov Biochemical response rates were similarly high, reaching 81.0%, 95.0%, and 99.5% at one, three, and five years. nih.gov These findings underscore the sustained effectiveness of this compound in suppressing viral replication and improving biochemical parameters in diverse patient populations encountered in routine clinical practice.

Table 4: Long-Term Real-World Outcomes with this compound

| Outcome | 1 Year | 2 Years | 3 Years | 4 Years | 5 Years |

| HBV DNA Undetectable Rate medsci.org | 89.4% | 94.4% | 95.5% | 97.6% | 94% |

| ALT Normalization Rate medsci.org | 82.8% | 89.4% | 80.7% | 85.7% | 80% |

| Cumulative Virologic Response nih.gov | 80.0% | - | 95.6% | - | 99.4% |

| Cumulative Biochemical Response nih.gov | 81.0% | - | 95.0% | - | 99.5% |

Survival Rates in Treated Patients

Table 5: Survival Rates in Patients Treated with this compound

| Patient Population | Comparison Group | Survival Time Point | This compound Survival Rate (%) | Comparison Survival Rate (%) | P-value/Hazard Ratio |

| HBV-associated ACLF nih.gov | Lamivudine | 12 months | 84.30 | 77.08 | 0.008 |

| CHB-associated Liver Failure elsevier.es | NA-free | 1 month | 72.58 | 53.23 | Significant |

| CHB-associated Liver Failure elsevier.es | NA-free | 3 months | 61.29 | 45.97 | Significant |

| HBV-related HCC (overall cohort) firstwordpharma.com | Tenofovir | Median 3 years | 58.8 (mortality 41.2%) | 65.4 (mortality 34.6%) | aHR 0.79 (better with TDF) |

| HBV-related HCC (resection subgroup) frontiersin.org | Tenofovir | 1 year | 94.9 | 97.4 | <0.001 (better with TDF) |

| HBV-related HCC (resection subgroup) frontiersin.org | Tenofovir | 3 years | 86.9 | 90.8 | <0.001 (better with TDF) |

| HBV-related HCC (resection subgroup) frontiersin.org | Tenofovir | 5 years | 80.8 | 86.5 | <0.001 (better with TDF) |

Combination Therapy Approaches

Entecavir (B133710) with Tenofovir (B777) Combination Therapy

The combination of this compound (ETV) and tenofovir (TDF) is recognized as a potent therapeutic regimen against HBV, particularly beneficial for patients who have experienced prior treatment failure and harbor multiple drug resistance mutations. bmj.comgutnliver.org This combination leverages two highly effective antiviral agents with non-overlapping resistance profiles, thereby offering a robust rescue strategy. nih.govresearchgate.net

Studies have consistently demonstrated the effectiveness of ETV-TDF combination therapy in achieving virological response in patients with pre-existing treatment failure and multiple drug resistance mutations. bmj.combmj.com In a study involving 93 patients infected with multidrug-resistant (MDR) HBV strains, 79.6% achieved complete virologic suppression with ETV-TDF combination therapy. asm.orgnatap.orgasm.org This efficacy extended across various genotypic resistance profiles, including those resistant to lamivudine (B182088) (LAM) and ETV (LAM/ETV-R group), LAM and adefovir (B194249) (ADV) (LAM/ADV-R group), and LAM, ETV, and ADV (LAM/ETV/ADV-R group). asm.orgnatap.orgasm.org

Table 1: Efficacy of ETV-TDF Combination Therapy in Multidrug-Resistant HBV Strains (Month 6 Virologic Suppression) asm.orgnatap.orgasm.org

| Resistance Profile | Cumulative Probability of Complete Virologic Suppression at Month 6 (%) |

| LAM/ETV-R | 55.7 |

| LAM/ADV-R | 75.0 |

| LAM/ETV/ADV-R | 65.0 |

| Overall | 63.6 |

The combination of ETV and TDF has a significant impact on achieving virological response in patients with prior treatment failure. bmj.com A comparative study demonstrated that ETV-TDF combination therapy led to a significantly faster achievement of DNA negativity compared to this compound monotherapy, with a median time to DNA negativity of 18 weeks in the combination arm. bmj.combmj.com

Table 2: Virological Response Rates with ETV-TDF Combination Therapy in NUC-Experienced Patients (HBV DNA <50 IU/mL) nih.govresearchgate.net

| Time Point | Response Rate (%) |

| Week 48 | 76 |

| Week 96 | 85 |

Table 3: Mean Change in HBV DNA Level with ETV-TDF Combination Therapy asm.org

| Time Point | Mean Change in HBV DNA Level (log10 IU/ml) |

| Month 3 | -2.42 |

| Month 6 | -2.85 |

| Month 12 | -3.19 |

This compound with Pegylated Interferon-α

Pegylated interferon-α (Peg-IFN-α) is an immunomodulating agent that functions by inducing cytotoxic T-cells, aiding in the clearance of HBV from infected cells, and reducing the levels of covalently closed circular DNA (cccDNA). gutnliver.orgmednexus.org The combination of Peg-IFN-α with nucleos(t)ide analogs (NUCs) like this compound is strategically designed to target both HBV replication (through NUCs) and cccDNA transcription (through Peg-IFN-α). gutnliver.orgnih.gov

Early studies involving less potent NUCs (such as lamivudine and adefovir) in combination with non-pegylated interferon-α showed enhanced on-treatment HBV DNA suppression. However, these combinations did not consistently demonstrate a clear benefit in terms of sustained off-treatment response or HBeAg seroconversion when compared to monotherapy. gutnliver.orgnih.govoup.com More recent investigations have focused on combining Peg-IFN-α with potent NUCs like this compound. For instance, an add-on strategy, where Peg-IFN-α was introduced after 24 weeks of this compound treatment, led to significant improvements in on-treatment declines in HBsAg, HBeAg, and HBV DNA levels. This approach also resulted in a higher rate of off-treatment HBeAg seroconversion at week 96, compared to this compound monotherapy. gutnliver.org Nevertheless, rates of off-treatment HBsAg seroconversion, HBV DNA <200 IU/mL, and ALT normalization remained similar between the combination and monotherapy groups. gutnliver.org

A study that explored Peg-IFN-α in combination with either this compound or tenofovir in HBeAg-positive CHB patients reported that 8 out of 10 patients achieved HBeAg loss, with four of these experiencing off-treatment HBeAg seroconversion. gutnliver.org Another randomized controlled trial comparing ETV monotherapy with peg-interferon add-on therapy indicated that at week 104, three patients in the combination therapy group achieved HBsAg negativity, compared to one patient in the monotherapy group. mednexus.org Conversely, one study found that Peg-IFN-α plus this compound did not demonstrate superiority for off-treatment response when compared to Peg-IFN-α monotherapy in HBeAg-positive patients. oup.com A regimen involving a reduced dose and shorter duration (24 weeks) of Peg-IFN-α and this compound combination therapy showed HBV DNA negativity (<250 copies/mL) in 80% of patients at the end of therapy, which further increased to 89% at 24 weeks post-treatment. bmrcbd.org

This compound with Hepatitis B Immune Globulin (HBIG)

The combination of nucleoside analogs and hepatitis B immune globulin (HBIG) is considered the standard of care for preventing hepatitis B virus (HBV) recurrence following liver transplantation (LT). nih.govnih.gov HBIG provides passive immunity against HBV. wikipedia.orgnih.gov this compound, known for its high efficacy in CHB treatment, is combined with HBIG specifically to prevent HBV reinfection after liver transplant. nih.govwikipedia.orgdergipark.org.trdovepress.com

Future Directions and Research Gaps

Optimal Treatment Duration

The optimal duration of entecavir (B133710) therapy remains an area of active investigation. Nucleos(t)ide analogue (NA) therapy, including this compound, effectively suppresses HBV replication and can reduce the risks of clinical complications such as hepatocellular carcinoma (HCC) mims.com. However, the precise duration required for treatment is not definitively clear mims.com.

Long-term studies have shown that continuous this compound therapy can lead to substantial histological improvement and even regression of fibrosis or cirrhosis in a majority of nucleoside-naive patients with chronic hepatitis B (CHB) mims.com. For instance, a cohort of patients receiving this compound therapy for a median of 6 years (ranging from 3 to 7 years) demonstrated histological improvement in 96% of patients, with 88% showing at least a 1-point improvement in the Ishak fibrosis score, including all 10 patients with advanced fibrosis or cirrhosis at baseline mims.com. Furthermore, after 5 years of continuous this compound treatment, 94% of HBeAg-positive patients achieved HBV DNA levels below 300 copies/mL, 80% had normal alanine (B10760859) transaminase (ALT) levels, and 41% experienced loss of HBeAg wikipedia.org.

Despite these encouraging long-term outcomes, the question of when, or if, this compound therapy can be safely stopped in all patient populations, particularly HBeAg-negative individuals, requires further investigation mims.com. Current guidelines acknowledge this knowledge gap and call for more randomized controlled trials (RCTs) with extended follow-up to determine the feasibility and safety of treatment discontinuation in HBeAg-negative, HBV-infected persons, both with and without cirrhosis mims.com.

Strategies for Treatment Discontinuation

Developing effective strategies for this compound treatment discontinuation is a critical research area, given that most patients currently require continuous suppressive therapy citeab.com. While some selected patients may be able to discontinue nucleoside analogues, the cumulative rates of virological relapse can be high, particularly in HBeAg-negative non-cirrhotic patients citeab.commims.com. For example, in a multicenter prospective study of HBeAg-negative Asian CHB patients who discontinued (B1498344) this compound after achieving good virologic suppression, the cumulative rate of virologic relapse at 48 weeks was as high as 91.4% mims.com. A significant proportion (25.8%) of these patients also experienced biochemical hepatitis during virologic relapse mims.com.

Factors that might predict successful treatment discontinuation, such as hepatitis B surface antigen (HBsAg) levels, are being explored citeab.commims.comciteab.com. Lower HBsAg levels at the time of treatment discontinuation have been associated with higher rates of HBsAg loss post-treatment citeab.com. However, some studies have found no correlation between baseline and serial HBsAg levels and virologic relapse after this compound cessation in HBeAg-negative patients, suggesting that therapy should generally be continued indefinitely until HBsAg seroclearance is achieved mims.com.

Further research is needed to identify reliable predictors of sustained off-treatment response and to establish clear criteria for safe discontinuation, potentially involving a combination of viral and host markers. Alternative treatment strategies, such as adding or switching to pegylated interferon (PEG-IFN) therapy, also warrant further study for patients on long-term NA therapy mims.com.

Immunological Aspects and Host Response

The interplay between this compound therapy and the host immune response is a crucial area for future research, particularly in the pursuit of a functional cure for chronic HBV infection. Chronic HBV infection is characterized by a weak immune response to the virus nih.gov. This compound effectively suppresses HBV replication, but the precise underlying immune mechanisms in the antiviral response are not fully understood nih.gov.

Studies have shown that this compound treatment can dynamically alter cytokine levels and influence CD4+ T-cell subpopulations labshare.cnnih.gov. For example, this compound treatment significantly decreased HBV DNA load and affected CD4+ T-cell subsets, leading to a dramatic decrease in Th17 and regulatory T (Treg) cell frequencies and expressions of their related cytokines, while increasing Th2 cell frequencies nih.gov. This suggests that Th17 and Treg cells may be more sensitive to this compound-induced inhibition of HBV replication compared to Th1 and Th2 cells nih.gov. Another study observed increased levels of Th1 cytokines (e.g., IL-2, interferon-gamma, tumor-necrosis factor-alpha) with this compound treatment, alongside a decrease in Treg cell numbers nih.gov. These findings suggest that the antiviral effect of this compound may not only be due to direct viral suppression but also to its immunoregulatory capabilities nih.gov.

Future research aims to further elucidate how this compound modulates the immune system and how these immunological changes contribute to viral control and the potential for HBsAg loss, a key marker of functional cure citeab.comresearchgate.net. Understanding these complex host-virus interactions is fundamental to guiding the development of new therapeutic strategies, including immunotherapeutic approaches, to achieve higher rates of functional cure citeab.comguidetopharmacology.orgcenmed.com.

Personalized Medicine Approaches based on Viral and Host Factors

Personalized medicine approaches are gaining prominence in chronic hepatitis B management, aiming to optimize this compound therapy based on individual viral and host factors. Various factors influence treatment outcomes and the risk of complications.

Viral Factors:

Baseline Viral Load: Patients with a high baseline viral load (HVL, ≥7 log10 IU/mL) may have limited antiviral efficacy with this compound, and are more prone to this compound resistance and inadequate response nih.gov.

Pre-existing Resistance: Although rare, pre-existing resistance mutations in HBV can impact the antiviral efficacy of nucleos(t)ide analogues nih.gov.

Host Factors:

HBeAg Status: HBeAg-positive and HBeAg-negative patients may respond differently to this compound, with HBeAg seroconversion being a key endpoint for HBeAg-positive individuals wikipedia.orgresearchgate.net.

Liver Disease Severity: Patients with cirrhosis, for example, may have increased chromosomal instability of hepatocytes, which could influence the carcinogenic potential of this compound during long-term treatment mims.com.

Immunological Markers: Baseline cytokine levels, such as low interleukin-10 (IL-10), have been associated with better outcomes like ALT normalization after this compound treatment labshare.cn.

Early Virological Response (PVR): Partial virological response (PVR) at 6 months of this compound therapy has been identified as a predictor for failing to achieve a long-term virological response and an increased risk of antiviral resistance nih.gov.

Future research will focus on integrating these viral and host factors into predictive models and algorithms to guide treatment decisions, including the need for treatment modification or switching to more potent antiviral drugs like tenofovir (B777) disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide fumarate (TAF) in cases of high viral load or PVR nih.govuni.lu. This tailored approach aims to maximize treatment success and minimize the risk of resistance and disease progression uni.lu.

Continued Research into Genotoxic Potential

Continued research into the genotoxic potential of this compound is a significant area of focus, particularly given its long-term use in chronic hepatitis B patients. Studies have indicated that this compound can exhibit genotoxic effects, raising concerns about its carcinogenic potential, especially during prolonged treatment mims.comwikidata.orgmims.comguidetopharmacology.org.

The proposed mechanisms for this compound's genotoxicity include its potential to interfere with nucleic acid metabolism and its incorporation into the human genome mims.comguidetopharmacology.org. Genetic studies have identified that this compound can induce DNA damage, particularly in cells deficient in DNA repair pathways such as single-strand break (SSB) repair and post-replication repair (PRR) wikidata.orgmims.comguidetopharmacology.org. For instance, studies using chicken DT40 B-lymphocyte isogenic mutant cell lines showed that cells defective in PARP1 (involved in SSB repair) were most sensitive to this compound, and this compound induced chromosomal aberrations, including chromosome gaps guidetopharmacology.org. Although this compound inhibits HBV DNA synthesis at nanomolar concentrations, some research suggests it can induce DNA damage at nanomolar levels in sensitive DNA repair-deficient cells guidetopharmacology.org.

While this compound's role in suppressing HBV replication is crucial for reducing HCC risk, the potential for its incorporation into the human genome and its observed genotoxic effects, even at clinical doses during long-term treatment, warrant ongoing monitoring mims.commims.com. This is particularly relevant for patients with cirrhosis, who may already have increased chromosomal instability of hepatocytes mims.com. Therefore, continued research is essential to fully understand the long-term implications of this compound's genotoxic potential and to develop strategies to mitigate any associated risks.

Q & A

Q. What experimental methodologies are recommended for assessing entecavir's antiviral efficacy in vitro?

Methodological Answer: Use quantitative PCR to measure HBV DNA levels in cell culture supernatants or patient-derived hepatocyte models. Validate results with plaque reduction assays and EC50 calculations. Ensure consistency by adhering to CLIA-certified laboratory protocols and including lamivudine-resistant HBV strains as controls .

Q. How should researchers validate the purity and stability of this compound in preclinical formulations?